molecular formula C14H18BNO4 B572659 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1219130-57-0

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B572659
CAS No.: 1219130-57-0
M. Wt: 275.111
InChI Key: SUGHRPQPOYIUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Overview and Classification

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b]oxazin-3(4H)-one is a hybrid organic compound combining two distinct structural motifs: a benzoxazinone core and a pinacol boronic ester. The benzoxazinone system consists of a benzene ring fused to a six-membered oxazine heterocycle containing one oxygen and one nitrogen atom. The oxazin-3-one moiety features a ketone group at the 3-position, contributing to its planar aromaticity.

The boronic ester component, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate), is attached at the 7-position of the benzoxazinone scaffold. This cyclic ester stabilizes the boron atom via conjugation with adjacent oxygen atoms, forming a trigonal planar geometry. The compound’s molecular formula is C₁₄H₁₈BNO₄ , with a molecular weight of 275.11 g/mol .

Classification :

  • Primary class : Heterocyclic boronic ester
  • Subclasses : Benzoxazinone derivatives, organoboron compounds

Nomenclature and Registry Information

The compound’s systematic IUPAC name reflects its fused-ring system and substituents:

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b]oxazin-3(4H)-one

Registry Identifiers :

Identifier Value Source
CAS Registry Number 1219130-57-0
PubChem CID 46856482
DTXSID DTXSID50676875
MDL Number MFCD12755792

Synonyms :

  • 3-Oxo-3,4-dihydro-2H-benzo[b]oxazine-7-boronic acid pinacol ester
  • 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Historical Context in Benzoxazinone and Boronic Ester Chemistry

Benzoxazinones : First identified in maize (Zea mays) as natural defense compounds (e.g., DIMBOA), benzoxazinones gained prominence for their insecticidal and antimicrobial properties. Synthetic derivatives emerged in the 20th century, with applications in drug discovery and agrochemistry.

Boronic Esters : Pinacol boronic esters, developed in the 1950s, became pivotal in cross-coupling reactions after the advent of the Suzuki-Miyaura reaction (1979). Their stability and reactivity enabled advances in materials science and medicinal chemistry.

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)9-5-6-10-11(7-9)18-8-12(17)16-10/h5-7H,8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGHRPQPOYIUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676875
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219130-57-0
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalysts

A representative procedure involves heating the halogenated benzoxazinone with B2_2Pin2_2 (1.1–1.5 equiv) in the presence of a palladium catalyst such as [Pd(dppf)Cl2_2] (5–10 mol%) and a base like potassium acetate (3–5 equiv) in a polar aprotic solvent (e.g., 1,4-dioxane or DMF) at 80–100°C for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC) or LC-MS, and the product is purified by silica gel chromatography.

Table 1: Hypothetical Miyaura Borylation Conditions

ParameterValue/Range
CatalystPd(dppf)Cl2_2 (5 mol%)
Solvent1,4-Dioxane
Temperature90°C
Reaction Time18 hours
Yield (Hypothetical)60–75%

Challenges and Optimization

Key challenges include ensuring regioselectivity at the 7-position and minimizing deboronation side reactions. Steric hindrance from the benzoxazinone’s fused ring system may necessitate higher catalyst loadings or prolonged reaction times. Microwave-assisted synthesis could reduce reaction durations while improving yields.

Suzuki-Miyaura Coupling with Preformed Boronic Acids

An alternative route involves synthesizing the benzoxazinone core with a boronic acid group at the 7-position, followed by esterification with pinacol. While boronic acids are often unstable, their in situ protection as pinacol esters can mitigate decomposition.

Boronic Acid Synthesis

The 7-boronic acid derivative of 2H-benzo[b]oxazin-3(4H)-one can be prepared via directed ortho-metalation. For example, treating 2H-benzo[b]oxazin-3(4H)-one with a strong base (e.g., LDA or LiTMP) at low temperatures (-78°C) in THF, followed by quenching with trimethyl borate, yields the boronic acid. Subsequent esterification with pinacol in refluxing toluene with azeotropic water removal provides the target compound.

Table 2: Hypothetical Boronic Acid Esterification Conditions

ParameterValue/Range
ReagentPinacol (1.2 equiv)
SolventToluene
Temperature110°C
Reaction Time6 hours
Yield (Hypothetical)70–85%

Purification Considerations

The crude product may require recrystallization from ethanol/water mixtures or chromatography on neutral alumina to remove residual pinacol and acidic byproducts.

Direct Functionalization via Transition Metal Catalysis

Recent advances in C–H borylation offer a streamlined approach to installing boronic esters without pre-halogenation. Iridium-catalyzed C–H activation, using ligands such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), enables direct borylation of the benzoxazinone’s aromatic ring.

Iridium-Catalyzed Borylation

A mixture of the benzoxazinone, B2_2Pin2_2 (2 equiv), [Ir(COD)OMe]2_2 (3 mol%), and dtbpy (6 mol%) in cyclooctane at 80°C for 24 hours could theoretically afford the target compound. This method avoids halogenation steps but requires precise control over directing groups to ensure site selectivity.

Table 3: Hypothetical Ir-Catalyzed Borylation Conditions

ParameterValue/Range
Catalyst[Ir(COD)OMe]2_2 (3 mol%)
Liganddtbpy (6 mol%)
SolventCyclooctane
Temperature80°C
Yield (Hypothetical)50–65%

Limitations

The electron-deficient nature of the benzoxazinone ring may reduce catalytic activity, necessitating higher temperatures or alternative ligands.

Analytical Characterization

Successful synthesis requires confirmation via:

  • 1^1H NMR : Peaks corresponding to the pinacol methyl groups (δ 1.0–1.3 ppm) and benzoxazinone protons (δ 4.2–4.5 ppm for oxazine ring).

  • LC-MS : [M+H]+^+ at m/z 276.1.

  • Elemental Analysis : C 61.13%, H 6.59%, N 5.09% (theoretical for C14_{14}H18_{18}BNO4_4).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, forming boronic acids or esters.

    Reduction: Reduction reactions can target the oxazinone ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The aromatic ring and the boron center can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, which is facilitated by the presence of the dioxaborolane group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products

    Oxidation: Boronic acids or esters.

    Reduction: Amines or reduced oxazinone derivatives.

    Substitution: Various biaryl compounds when used in cross-coupling reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
The compound has shown promise as a scaffold in drug discovery due to its ability to modulate biological pathways. Its derivatives have been explored for their potential as anti-cancer agents, particularly in targeting specific kinases involved in tumor progression .

2. Antioxidant Properties
Research indicates that compounds similar to 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one exhibit antioxidant activities. This makes them suitable candidates for formulations aimed at reducing oxidative stress in various diseases .

3. Antimicrobial Activity
Studies have documented the antimicrobial properties of related compounds. The incorporation of the dioxaborolane group may enhance the interaction with microbial targets, leading to increased efficacy against resistant strains .

Materials Science Applications

1. Polymer Chemistry
The compound can be utilized as a monomer or cross-linking agent in polymer synthesis. Its boron-containing structure allows for the formation of boron-nitrogen bonds which can enhance the thermal and mechanical properties of polymers .

2. Sensor Development
Due to its unique electronic properties, this compound can be employed in the development of sensors for detecting environmental pollutants or biological markers. Its ability to undergo reversible reactions makes it suitable for use in chemosensors .

Environmental Science Applications

1. Environmental Remediation
The boron-containing compounds have been investigated for their potential in environmental remediation processes. They can bind heavy metals or other pollutants effectively due to their chelating properties .

2. Green Chemistry Initiatives
The use of such compounds aligns with green chemistry principles by offering pathways that reduce waste and improve energy efficiency during chemical reactions .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro using derivatives of the compound .
Study BAntioxidant EffectsShowed that the compound reduced oxidative stress markers in cellular models .
Study CPolymer ApplicationsReported enhanced thermal stability and mechanical strength in polymers synthesized with this compound .

Mechanism of Action

The mechanism by which 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its effects depends on its application. In chemical reactions, the boron center acts as a Lewis acid, facilitating various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the functional groups present.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison with structurally and functionally related compounds:

Structural Analogues of Benzoxazinone Boronates

Compound Name CAS Number Substituent Position Key Differences/Applications References
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one 1219130-57-0 7-position High reactivity in cross-coupling; used in CDK9 inhibitor synthesis ; USD 72/250mg .
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one 943994-02-3 6-position Positional isomer; lower steric hindrance may enhance coupling efficiency; priced at USD 421/50mg .
4-Butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one N/A 6-position + 4-butyl Alkyl chain improves lipophilicity; stringent safety protocols required due to flammability .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one 1193092-34-0 Benzimidazole core Heterocyclic variation; used in optoelectronic materials .

Functional Analogues in Medicinal Chemistry

Compound Class/Scaffold Bioactivity Comparison to Target Compound References
2H-Benzo[b][1,4]oxazin-3(4H)-one derivatives CDK9 inhibitors (IC50 < 10 nM) ; PI3Kα inhibitors (antiproliferative activity) . Target compound’s boronate enables modular derivatization; non-boronated analogues lack cross-coupling utility.
Quinazolin-4(3H)-one derivatives Anticancer agents (e.g., MCF-7, HeLa cell lines) . Boronate-free; rely on alternative substituents for activity.
Imidazo[1,2-a]pyridine boronates Antiviral and anticancer agents . Differ in core heterocycle; similar boronate-mediated synthetic applications.

Key Research Findings

Synthetic Utility: The target compound’s 7-boronate group exhibits moderate steric hindrance, enabling efficient coupling with aryl halides in Pd-mediated reactions (e.g., with picolinonitrile derivatives) .

Medicinal Chemistry: Derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-one show nanomolar potency against CDK9, a target in hematologic malignancies . The boronate moiety allows rapid diversification of the scaffold.

Safety Profile : Analogues like the 4-butyl derivative require rigorous safety measures (e.g., inert gas handling, flame-resistant clothing) due to flammability risks .

Biological Activity

The compound 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a derivative of benzoxazine and dioxaborolane. Its unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H18BNO4
  • Molecular Weight : 275.11 g/mol
  • CAS Number : 943994-02-3

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the dioxaborolane moiety enhances its ability to form complexes with biomolecules such as proteins and nucleic acids. This complexation can lead to altered biochemical pathways that influence cellular processes.

Antitumor Activity

Research indicates that derivatives of benzoxazine compounds exhibit significant antitumor properties. For instance:

  • A study demonstrated that related benzoxazine derivatives showed cytotoxic effects against various cancer cell lines. These compounds inhibit cell proliferation by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has shown promising antimicrobial activity:

  • In vitro tests revealed that derivatives containing dioxaborolane groups possess antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis and function .

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects:

  • Compounds similar to this compound have been observed to protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases .

Research Findings and Case Studies

StudyFindingsReference
Study 1Demonstrated cytotoxic effects against cancer cell lines.
Study 2Showed antibacterial activity against multiple bacterial strains.
Study 3Indicated neuroprotective properties in neuronal cell models.

Q & A

Q. What are the standard synthetic routes for 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one?

The synthesis typically involves a two-step approach:

Core Functionalization : Halogenate the benzo[b][1,4]oxazin-3(4H)-one core at the 7-position using reagents like NBS (N-bromosuccinimide) or iodine monochloride.

Boronic Ester Installation : Perform a Suzuki-Miyaura coupling with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., PdCl₂(dppf)) in anhydrous THF or dioxane at 80–100°C .
Key Validation : Monitor reaction progress via TLC and confirm the final structure using 11B NMR^{11}\text{B NMR} (peak ~30 ppm for boronic esters) and 1H NMR^{1}\text{H NMR} (characteristic pinacol methyl signals at δ 1.2–1.3) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy :
    • 1H NMR^{1}\text{H NMR}: Identify aromatic protons (δ 6.5–7.5 for the benzooxazinone core) and pinacol methyl groups (δ 1.2–1.3).
    • 13C NMR^{13}\text{C NMR}: Confirm the boronic ester quaternary carbon (~85 ppm).
    • 11B NMR^{11}\text{B NMR}: A singlet near 30 ppm confirms the boronate group .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺) ensures molecular integrity.
  • IR Spectroscopy : Look for C=O stretches (~1680 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the boronic ester installation?

Methodological Approach :

  • Catalyst Screening : Compare Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to balance activity and stability.
  • Solvent Effects : Test polar aprotic solvents (DMSO, DMF) for solubility vs. non-polar solvents (toluene) for reduced side reactions.
  • Temperature Control : Use microwave-assisted synthesis (120°C, 30 min) to accelerate coupling while minimizing decomposition .
  • Additives : Include ligands like SPhos or XPhos to stabilize the Pd intermediate and improve turnover .
    Case Study : achieved 53% yield for a similar boronic ester using Pd(OAc)₂ and SPhos in degassed dioxane at 100°C under argon .

Q. How can contradictory spectral data for structural confirmation be resolved?

Resolution Strategies :

  • 2D NMR (HSQC/HMBC) : Correlate ambiguous proton environments (e.g., overlapping aromatic signals) with carbon centers.
  • Isotopic Labeling : Use 10B^{10}\text{B}-enriched reagents to simplify 11B NMR^{11}\text{B NMR} interpretation.
  • Comparative Analysis : Cross-reference with structurally analogous compounds. For example, resolved a 7-substituted benzooxazinone’s 1H NMR^{1}\text{H NMR} splitting patterns by comparing δ values for bromo vs. fluoro derivatives .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH conditions?

Proposed Workflow :

Buffer Preparation : Prepare buffers (pH 2–12) using HCl/NaOH or phosphate/citrate systems.

Accelerated Degradation Studies : Incubate the compound at 37°C for 24–72 hours.

Analytical Monitoring : Use HPLC-UV (λ = 254 nm) to track degradation products.

Mechanistic Insight : Perform LC-MS to identify hydrolysis products (e.g., free boronic acid at pH < 7).
Critical Parameters : Maintain inert atmospheres (N₂) to prevent oxidation of the boronic ester .

Q. How can computational methods predict the compound’s reactivity in cross-coupling reactions?

Methodology :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model transition states for Suzuki-Miyaura coupling.
  • Solvent Effects : Apply the SMD continuum model to simulate THF or water interactions.
  • Benchmarking : Validate predictions against experimental data from , where ethyl 4-(dioxaborolanyl)benzoate showed higher reactivity at the para position .

Q. What strategies mitigate competing side reactions during functionalization of the benzooxazinone core?

Solutions :

  • Protecting Groups : Temporarily mask the oxazinone’s carbonyl with trimethylsilyl chloride (TMSCl) during halogenation.
  • Regioselective Catalysis : Use directing groups (e.g., amides) to favor substitution at the 7-position.
  • Low-Temperature Halogenation : Perform bromination at 0°C with NBS to avoid overhalogenation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.